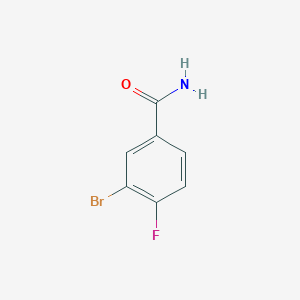

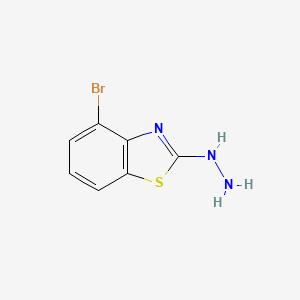

4-溴-2-肼基-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

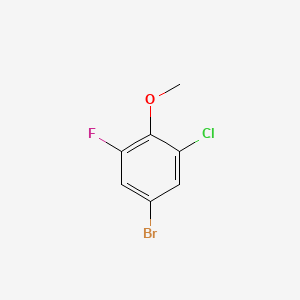

4-Bromo-2-hydrazino-1,3-benzothiazole is a chemical compound that is part of a broader class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored through various methods. For instance, 1,4-benzothiazines can be synthesized from the reaction of hydrazonoyl bromide with 2-aminobenzenethiol and other thiol derivatives . Additionally, bromination of 2,1,3-benzothiadiazoles has been achieved in hydrobromic acid at elevated temperatures, leading to brominated benzothiadiazoles, which suggests a potential pathway for the synthesis of 4-bromo-2-hydrazino-1,3-benzothiazole .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a related compound, 4-[(2-aminophenyl)sulfanyl]-5-hydroxy-3-phenyl-1H-pyrazole, was determined to crystallize in the monoclinic space group P2 1 /n . Similarly, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and found to crystallize in the monoclinic system with space group P21/c .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine to yield hydrazone perbromides or hydrazonyl bromides, which can cyclize to form new ring systems . The reaction of hydrazonoyl bromides with different nucleophiles can lead to the formation of various heterocyclic compounds . These reactions highlight the reactivity of the hydrazino and bromo functional groups in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized by various spectroscopic techniques and computational methods. For instance, vibrational spectroscopic studies using FT-IR and FT-Raman, along with DFT calculations, have been used to study the properties of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide . These studies can provide insights into the stability of the compound, the nature of its intramolecular and intermolecular interactions, and its electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals.

科学研究应用

抗微生物活性4-溴-2-肼基-1,3-苯并噻唑及其衍生物展示出显著的抗微生物活性。例如,从4-溴-2-肼基-6-甲基苯并噻唑合成5-溴-7-甲基-1,2,4-三唑并[3,4-b]-苯并噻唑,对包括大肠杆菌和枯草芽孢杆菌在内的各种细菌菌株表现出显著的抗微生物活性,与氨苄青霉素、链霉素和青霉素等标准抗生素相比(Bhagat, Deshmukh, & Kuberkar, 2012)。从4-溴-2-肼基-1,3-苯并噻唑合成的其他苯并噻唑衍生物也表现出类似的抗微生物功效(Bhagat, 2017)。

抗癌潜力研究还表明潜在的抗癌应用。例如,从4-溴-2-肼基-1,3-苯并噻唑合成的化合物被筛选为EGFR抑制剂,并在人类癌细胞系,包括乳腺癌和肺癌细胞中显示出有希望的结果(Allam et al., 2020)。另一项关于苯并噻唑衍生物的研究,包括从4-溴-2-肼基-1,3-苯并噻唑合成的衍生物,展示出显著的抗肿瘤活性,特别是对乳腺癌细胞系(Bradshaw, Stevens, & Westwell, 2001)。

缓蚀作用4-溴-2-肼基-1,3-苯并噻唑已被确认为一种有效的缓蚀剂。它已被用于抑制在酸性溶液中的低碳钢的腐蚀,在HCl中作为阴极缓蚀剂,在H2SO4中作为混合缓蚀剂,通过重量损失测量和电位极化研究证明(Ajmal, Mideen, & Quraishi, 1994)。

抗惊厥评估另一个研究领域涉及苯并噻唑衍生物的抗惊厥性质。一项研究设计和合成了1,3-苯并噻唑-2-基肼/乙酰肼,包括从4-溴-2-肼基-1,3-苯并噻唑合成的衍生物,评估了它们的抗惊厥活性,在6 Hz心理运动性癫痫测试中显示出有希望的结果(Kumar et al., 2011)。

属性

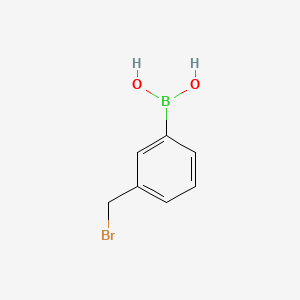

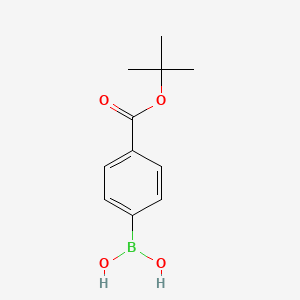

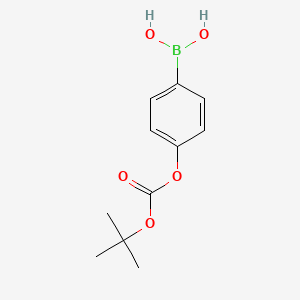

IUPAC Name |

(4-bromo-1,3-benzothiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDWQZLAGDRYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365938 |

Source

|

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydrazino-1,3-benzothiazole | |

CAS RN |

872696-03-2 |

Source

|

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydrazino-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。